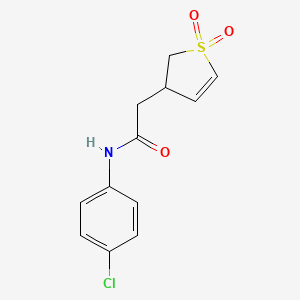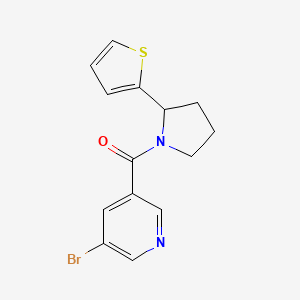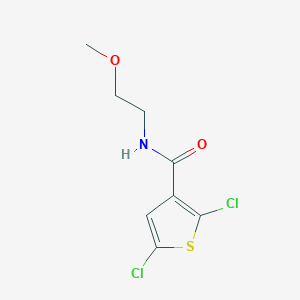
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique chemical structure and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to DNA damage and cell death. Compound 1 has also been shown to inhibit the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been shown to inhibit the growth of blood vessels, which can lead to a reduction in angiogenesis.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. It has been shown to have anticancer activity against different cancer cell lines, making it a potential candidate for further study. However, there are also limitations to using 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, its efficacy and toxicity in vivo have not been fully studied.
Future Directions
There are several future directions for the study of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1. One direction is to further investigate its mechanism of action, which can provide insight into its potential use as a therapeutic agent. Another direction is to study its efficacy and toxicity in vivo, which can provide information on its potential use in clinical trials. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 can be modified to improve its efficacy and reduce its toxicity. Overall, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has shown potential in various scientific research applications and warrants further study.
Synthesis Methods
Compound 1 has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used successfully to synthesize 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1.
Scientific Research Applications
Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been studied for its potential use as an anti-angiogenic agent, as it has been shown to inhibit the growth of blood vessels.
properties
IUPAC Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-13(8-11-4-1-2-6-14(11)20-16)17(24)22-18-21-15(10-25-18)12-5-3-7-19-9-12/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUCBDNHBMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)